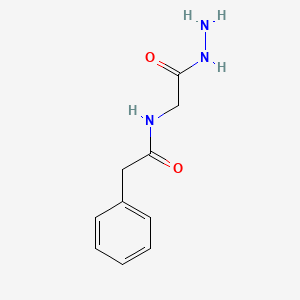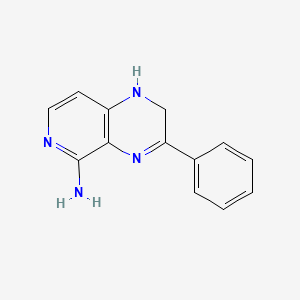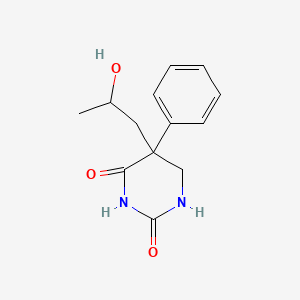
5-(2-Hydroxypropyl)-5-phenyl-1,3-diazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of NSC 289472 involves several steps, starting with the preparation of the key intermediate, (S)-N-(1-formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide . The synthetic route typically includes:
Formation of the intermediate: This involves the reaction of pyrazine-2-carboxylic acid with (S)-1-amino-3-phenylpropan-2-ol under specific conditions to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the final product, NSC 289472.
化学反応の分析
NSC 289472 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
NSC 289472 has several scientific research applications:
作用機序
NSC 289472 exerts its effects by inhibiting the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for protein degradation . This inhibition disrupts the normal function of the proteasome, leading to the accumulation of proteins within the cell, which can induce apoptosis in cancer cells. The molecular targets and pathways involved include the proteasome subunits and various signaling pathways related to cell cycle regulation and apoptosis.
類似化合物との比較
NSC 289472 is similar to other proteasome inhibitors, such as bortezomib and carfilzomib. it is unique in its specific structure and the way it interacts with the proteasome. Similar compounds include:
Bortezomib: The parent compound from which NSC 289472 is derived.
Carfilzomib: Another proteasome inhibitor with a different structure and mechanism of action.
Ixazomib: A proteasome inhibitor used in the treatment of multiple myeloma.
NSC 289472’s uniqueness lies in its specific inhibition profile and its role as a metabolite, providing insights into the metabolism and degradation of proteasome inhibitors.
特性
CAS番号 |
2152-51-4 |
|---|---|
分子式 |
C13H16N2O3 |
分子量 |
248.28 g/mol |
IUPAC名 |
5-(2-hydroxypropyl)-5-phenyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)7-13(10-5-3-2-4-6-10)8-14-12(18)15-11(13)17/h2-6,9,16H,7-8H2,1H3,(H2,14,15,17,18) |
InChIキー |
XODRCYQSPARZSK-UHFFFAOYSA-N |
正規SMILES |
CC(CC1(CNC(=O)NC1=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
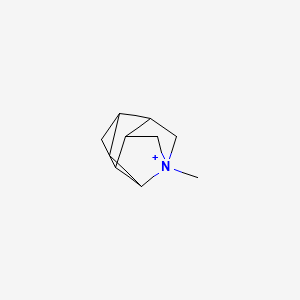
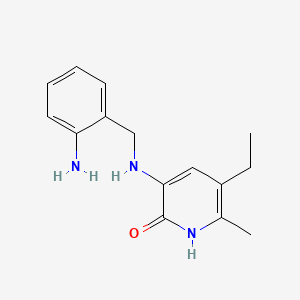
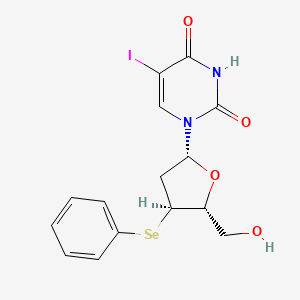
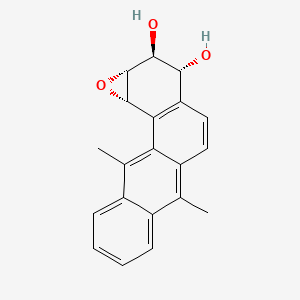
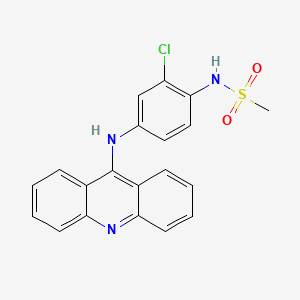
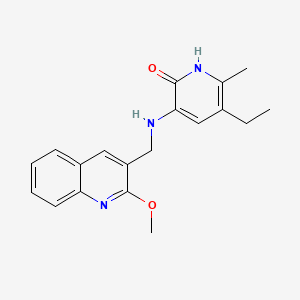
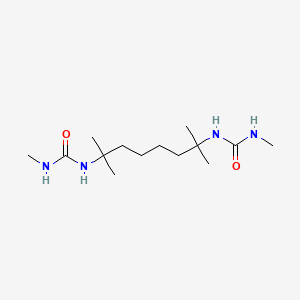
![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)


